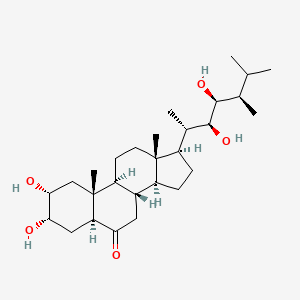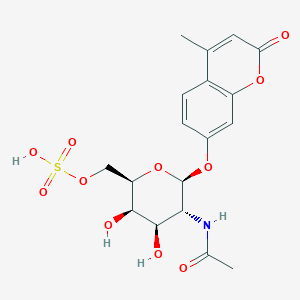
4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside 6-Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside 6-Sulfate: is a fluorogenic substrate widely used in biochemical research. This compound is particularly significant in the study of enzyme activities, especially those related to carbohydrate metabolism. Its unique structure allows it to be used as a diagnostic tool for various lysosomal storage disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside 6-Sulfate typically involves multiple steps. The starting material is often 4-methylumbelliferone, which undergoes glycosylation with 2-acetamido-2-deoxy-beta-D-galactopyranosyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The final step involves the sulfation of the hydroxyl group at the 6-position using sulfur trioxide-pyridine complex in a solvent like pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the 4-methylumbelliferyl moiety.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The acetamido and sulfate groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride can be used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside 6-Sulfate is extensively used in scientific research:
Chemistry: It serves as a fluorogenic substrate in various assays to study enzyme kinetics and mechanisms.
Biology: It is used to investigate the activity of lysosomal enzymes, particularly in the diagnosis of lysosomal storage disorders.
Medicine: This compound is used in diagnostic tests for diseases such as Morquio syndrome.
Industry: It finds applications in the quality control of enzyme preparations and in the development of new pharmaceuticals.
Wirkmechanismus
The compound acts as a substrate for specific enzymes, such as galactose-6-sulfate sulphatase. When the enzyme acts on the substrate, it cleaves the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent. The fluorescence can be measured to quantify enzyme activity. This mechanism is crucial for diagnosing and studying various metabolic disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: Used as a fluorogenic substrate for N-acetyl-alpha-D-glucosaminidase.
4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranoside: Utilized in studying chitinase activity.
4-Methylumbelliferyl beta-D-galactopyranoside-6-sulfate sodium salt: Another fluorogenic substrate for galactose-6-sulfate sulphatase.
Uniqueness
What sets 4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside 6-Sulfate apart is its specific application in diagnosing Morquio syndrome and its high sensitivity as a fluorogenic substrate. Its unique structure allows for precise and accurate measurement of enzyme activities, making it invaluable in both research and clinical settings.
Eigenschaften
Molekularformel |
C18H21NO11S |
|---|---|
Molekulargewicht |
459.4 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C18H21NO11S/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26)/t13-,15-,16+,17-,18-/m1/s1 |
InChI-Schlüssel |
FEMWMNCEGXUBRL-SOVHRIKKSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)O)O)O)NC(=O)C |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


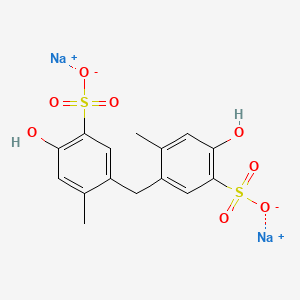
![1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)
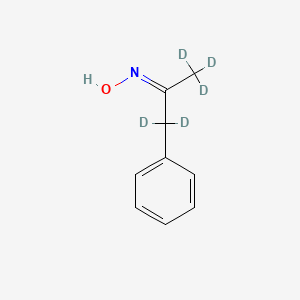
![1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)
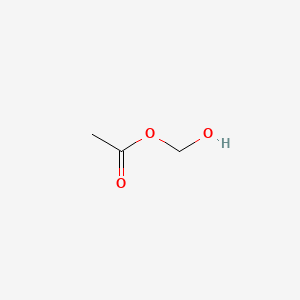
![1-Oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B15288785.png)
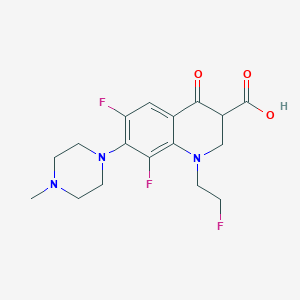
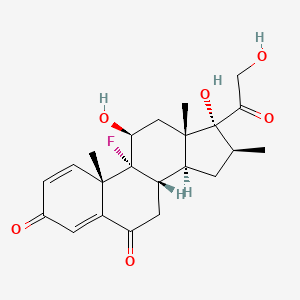

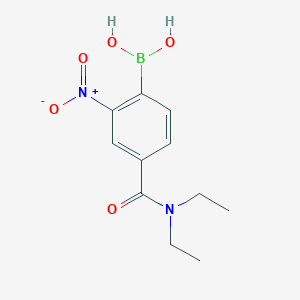

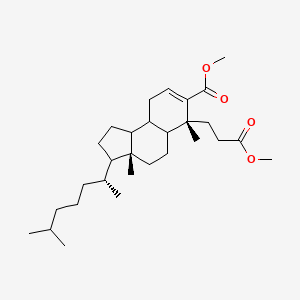
![1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester](/img/structure/B15288826.png)
